molecular formula C10H10N2S2 B3268490 Quinazoline, 2,4-bis(methylthio)- CAS No. 48141-61-3

Quinazoline, 2,4-bis(methylthio)-

Cat. No.: B3268490
CAS No.: 48141-61-3
M. Wt: 222.3 g/mol
InChI Key: ZTISACKWPCLLCJ-UHFFFAOYSA-N
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Description

Quinazoline, 2,4-bis(methylthio)- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The addition of methylthio groups at the 2 and 4 positions of the quinazoline ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline, 2,4-bis(methylthio)- typically involves the introduction of methylthio groups to the quinazoline core. One common method is the reaction of 2,4-dichloroquinazoline with sodium methylthiolate under reflux conditions. This reaction results in the substitution of chlorine atoms with methylthio groups, yielding quinazoline, 2,4-bis(methylthio)- .

Industrial Production Methods

Industrial production of quinazoline, 2,4-bis(methylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2,4-bis(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinazoline, 2,4-bis(methylthio)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.

    Biology: Studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of quinazoline, 2,4-bis(methylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, quinazoline, 2,4-bis(methylthio)- can disrupt cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline
  • Quinazoline, 2-methylthio-
  • Quinazoline, 4-methylthio-

Uniqueness

Quinazoline, 2,4-bis(methylthio)- is unique due to the presence of two methylthio groups at the 2 and 4 positions of the quinazoline ring. This structural modification enhances its chemical stability and biological activity compared to other quinazoline derivatives. The dual methylthio substitution also provides additional sites for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2,4-bis(methylsulfanyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISACKWPCLLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=CC=CC=C21)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449687
Record name Quinazoline, 2,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48141-61-3
Record name Quinazoline, 2,4-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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